

# A Comparative Guide to the Electronic Structure of 2-Methylbenzamideoxime: A DFT Perspective

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## Compound of Interest

Compound Name: 2-Methyl benzamideoxime

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This guide provides a comparative analysis of the electronic structure of 2-Methylbenzamideoxime, leveraging Density Functional Theory (DFT) studies. While direct computational research on 2-Methylbenzamideoxime is limited, this document synthesizes data from DFT studies on its parent molecule, benzamide oxime, and other substituted benzamide derivatives to offer valuable insights. By comparing theoretical data with experimental findings for related compounds, we can reliably predict the electronic properties of 2-Methylbenzamideoxime, a molecule of interest in pharmaceutical synthesis and drug discovery.

## Methodologies: Experimental and Computational Protocols

The investigation into the electronic properties of molecules like 2-Methylbenzamideoxime relies on a synergy between experimental synthesis and characterization, and theoretical calculations.

### Experimental Protocols

**Synthesis of Benzamide Oximes:** A general method for synthesizing benzamide oximes involves the reaction of a substituted benzonitrile with hydroxylamine hydrochloride. For instance, the synthesis of the parent benzamide oxime involves refluxing benzonitrile with hydroxylamine hydrochloride and a base like potassium carbonate in an ethanol-water mixture.

[1] The resulting product can then be purified by recrystallization from a suitable solvent, such as ethanol.[1]

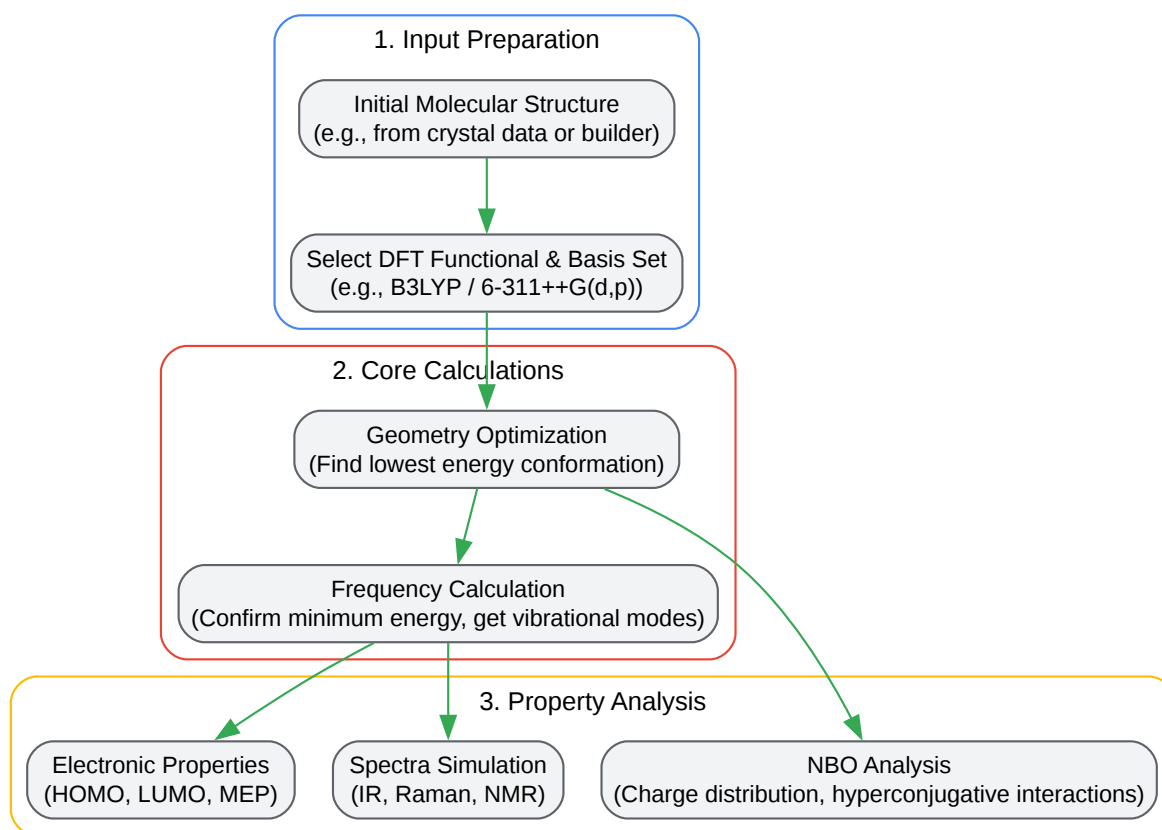
Spectroscopic Characterization:

- FT-IR and FT-Raman Spectroscopy: Spectra are typically recorded in the 4000-400  $\text{cm}^{-1}$  (FT-IR) and 4000-100  $\text{cm}^{-1}$  (FT-Raman) ranges using KBr pellets for solid samples.[1]
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are often recorded on spectrometers operating at frequencies like 400 MHz.[2] Deuterated solvents such as DMSO- $\text{d}_6$  are commonly used, with chemical shifts referenced to tetramethylsilane (TMS).[2][3]

## Computational Protocols

DFT calculations are the cornerstone for predicting the electronic structure of molecules. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional is widely employed for its balance of accuracy and computational cost in studying organic molecules.[4][5]

A typical workflow for DFT analysis is outlined below:



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Caption: A typical workflow for DFT calculations.

The choice of functional and basis set is critical for accurate predictions. The table below compares common methods used in the literature for benzamide and oxime derivatives.

Method	Description	Common Application	Reference(s)
DFT Functionals			
B3LYP	A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for its good accuracy for organic molecules.	Geometry optimization, vibrational frequencies, NMR.	[4][6][7]
PBE1PBE (PBE0)	A parameter-free hybrid functional, often used for electronic property calculations.	HOMO-LUMO analysis, UV spectra simulation.	[8]
Basis Sets			
6-31G(d)	A Pople-style basis set of medium size, includes polarization functions on heavy atoms.	Initial optimizations, calculations on larger systems.	[4]
6-311++G(d,p)	A larger Pople-style basis set that includes diffuse functions on all atoms (++) and polarization functions on both heavy and hydrogen atoms.	High-accuracy calculations of energies and spectra.	[6][9]
Solvation Models			
PCM (Polarizable Continuum Model)	An implicit solvation model that represents the solvent as a	Simulating properties in solution (e.g., NMR, UV).	[2][8]

continuous dielectric  
medium.

## Results and Discussion: A Comparative Analysis

### Geometric Structure

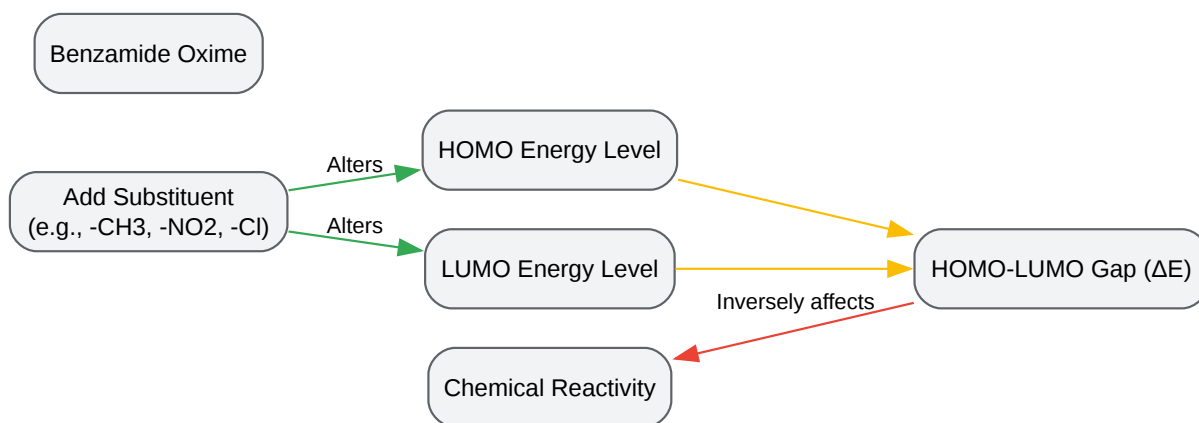
DFT calculations provide optimized molecular geometries that can be compared with experimental X-ray diffraction data. For the parent benzamide oxime, crystal structure analysis shows an E configuration for the oxime group, with a dihedral angle of 20.2° between the benzene ring and the amidoxime group.<sup>[1][10]</sup> DFT calculations on related benzamide derivatives have shown excellent agreement between calculated and experimental bond lengths and angles. For 2-Methylbenzamideoxime, the introduction of the methyl group at the ortho position is expected to induce steric hindrance, potentially increasing the dihedral angle between the phenyl ring and the amide group.

Parameter	Benzamide Oxime (Experimental) <sup>[1]</sup>	Benzamide (Calculated) <sup>[11]</sup>	N-(4-methylphenyl)-2-(3-nitro-benzamido) benzamide (Calculated) <sup>[12]</sup>
C=N Bond Length (Å)	-	-	-
C-N Bond Length (Å)	-	1.35	1.37
C=O Bond Length (Å)	-	1.23	1.23
Dihedral Angle	20.2° (Ring vs. Amidoxime)	-	-

### Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap ( $\Delta E$ ), is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.<sup>[11]</sup>

For benzamide, the HOMO is localized on the phenyl ring and the amide group, while the LUMO is distributed over the phenyl ring and the carbonyl group.[11] The introduction of an oxime group in place of the carbonyl oxygen is expected to alter this distribution. The further addition of a methyl group (an electron-donating group) at the ortho position in 2-Methylbenzamideoxime would likely raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the unsubstituted benzamide oxime. This would suggest increased reactivity.



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Caption: Influence of substituents on electronic properties.

Molecule	HOMO (eV)	LUMO (eV)	$\Delta E$ (eV)	DFT Method	Reference(s)
Benzamide	-	-	5.611	B3LYP	[11]
N-(4-methylphenyl)-2-(3-nitro-benzamido)benzamide	-	-	5.521	B3LYP/6-311++G(d,p)	[12]
4-chloro-phenyl-benzamide	-	-	0.74	Quantum-Espresso	[13]
2-chloro-3-chloro-phenyl-benzamide	-	-	3.08	Quantum-Espresso	[13]
Oxime ether quinoxaline derivatives	-5.9 to -6.3	-1.1 to -1.4	4.6 to 4.9	PBE1PBE/6-31+G*	[8]

Note: Direct HOMO/LUMO energy values are often method-dependent and reported differently across studies, but the energy gap ( $\Delta E$ ) provides a consistent metric for comparison.

## Spectroscopic Analysis Comparison

Comparing calculated vibrational and NMR spectra with experimental data is a key validation step for the chosen computational method.

Vibrational Spectra (FT-IR & FT-Raman): Studies on benzamide oxime have provided complete assignments of its vibrational spectra, supported by DFT calculations.[1] Key vibrational modes include N-H, O-H, C=N, and C-N stretching and bending frequencies. For 2-Methylbenzamidexime, one would expect to see characteristic C-H stretching and bending modes from the additional methyl group, typically appearing in the 2900-3000  $\text{cm}^{-1}$  and 1375-1450  $\text{cm}^{-1}$  regions, respectively.

Vibrational Mode	Benzamide (Experimental)	4-Methyl-3-nitrobenzoic acid (Calculated, B3LYP/6-311++G) [9]	General Range (cm <sup>-1</sup> )
O-H Stretch (Oxime)	N/A	-	3200-3600 (broad)
N-H Stretch (Amide)	~3400, ~3200	-	3100-3500
C-H Stretch (Aromatic)	~3060	3103	3000-3100
C-H Stretch (Methyl)	N/A	2935	2850-3000
C=O Stretch (Amide I)	~1660	1774 (C=O of COOH)	1630-1690
C=N Stretch (Oxime)	-	-	1620-1690
N-H Bend (Amide II)	~1620	-	1590-1650

NMR Spectra (<sup>1</sup>H & <sup>13</sup>C): GIAO (Gauge-Independent Atomic Orbital) calculations are frequently used to predict NMR chemical shifts.[3][14][15] For 2-Methylbenzamideoxime, the protons of the methyl group would likely appear as a singlet around 2.1-2.5 ppm in the <sup>1</sup>H NMR spectrum. The aromatic protons would show complex splitting patterns between 7.0-8.0 ppm. The amide (NH<sub>2</sub>) and oxime (OH) protons are exchangeable and often appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.[16]

Proton Type	Benzamide ( <sup>1</sup> H, DMSO-d <sub>6</sub> ) [16]	Predicted Range for 2-Methylbenzamideoxime
-CH <sub>3</sub>	N/A	~2.1 - 2.5 ppm
Aromatic (C-H)	7.4 - 8.1 ppm	~7.0 - 8.0 ppm
Amide (-NH <sub>2</sub> )	8.05, 7.46 ppm (broad)	Broad, variable
Oxime (-OH)	N/A	Broad, variable (>9 ppm)

## Conclusion



Based on a comparative analysis of DFT studies on benzamide oxime and other substituted benzamides, we can draw several conclusions regarding the electronic structure of 2-Methylbenzamideoxime. The B3LYP functional paired with a 6-311++G(d,p) basis set, including a PCM solvation model, is a reliable method for predicting its properties.

The introduction of the 2-methyl group is expected to slightly decrease the HOMO-LUMO energy gap compared to the parent benzamide oxime, suggesting a modest increase in chemical reactivity. This is primarily due to the electron-donating nature of the methyl group raising the HOMO energy level. The molecule's optimized geometry will likely exhibit a larger dihedral angle between the phenyl ring and the amidoxime moiety due to steric effects. These theoretical predictions, grounded in the validated performance of DFT on analogous systems, provide a robust foundation for professionals in drug development to guide further experimental investigation and molecular design.

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